Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate
Description
Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate is a chemical compound that belongs to the class of pyrimidinyl compounds It features a pyrimidin-2-yl group substituted with methyl groups at positions 4 and 6, and an ethyl ester group attached to a cyano-substituted prop-2-enoate moiety
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common synthetic route involves the intramolecular cyclization of cyano and carbonyl groups in N,N-disubstituted cyanamide. This method typically employs primary aliphatic amines in water as a green solvent.
Cyclization Reactions: Another approach is the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds. This reaction yields derivatives of 2-aminoimidazole and 2-iminoimidazolidine.
Industrial Production Methods: The industrial production of this compound involves scaling up the aforementioned synthetic routes. Large-scale reactions are conducted under controlled conditions to ensure high yield and purity. The use of green solvents and eco-friendly reagents is emphasized to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in different functionalized products.
Substitution: Substitution reactions at the pyrimidinyl ring can introduce various substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Amines derived from the reduction of the cyano group.
Substitution Products: Pyrimidinyl derivatives with different substituents.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-4-18-11(17)10(6-13)7-14-12-15-8(2)5-9(3)16-12/h5,7H,4H2,1-3H3,(H,14,15,16)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPBJSWBNHBIP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CC(=N1)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=NC(=CC(=N1)C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying biological pathways and interactions with biomolecules.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate exerts its effects involves its interaction with specific molecular targets. The pyrimidinyl group can bind to enzymes or receptors, influencing various biochemical pathways. The cyano and ester groups contribute to the compound's reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A structurally related compound with potential biological activity[_{{{CITATION{{{_3{Ethyl (S)-2-Benzamido-5-(4,6-dimethylpyrimidin-2-yl)amino ... - MDPI.
1-(4,6-Dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-one: Another pyrimidinyl derivative with applications in green chemistry.
Uniqueness: Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate stands out due to its specific combination of functional groups, which allows for diverse chemical reactions and potential applications. Its unique structure makes it a valuable compound in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
